Methyl 9-[5-(1-butoxybutyl)furan-2-YL]nonanoate
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Overview
Description
Methyl 9-[5-(1-butoxybutyl)furan-2-YL]nonanoate is a chemical compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a butoxybutyl group and a nonanoate ester chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9-[5-(1-butoxybutyl)furan-2-YL]nonanoate typically involves the reaction of furan derivatives with appropriate alkylating agents. One common method is the alkylation of furan with 1-butoxybutyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with nonanoic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation and esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 9-[5-(1-butoxybutyl)furan-2-YL]nonanoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The butoxybutyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require strong bases or nucleophiles, such as sodium hydride or Grignard reagents.
Major Products
Oxidation: Furanones and other oxygenated furans.
Reduction: Alcohol derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Methyl 9-[5-(1-butoxybutyl)furan-2-YL]nonanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 9-[5-(1-butoxybutyl)furan-2-YL]nonanoate involves its interaction with molecular targets such as enzymes and receptors. The furan ring and ester group play crucial roles in its binding affinity and reactivity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 9-(2-butyl-2-methyl-5-octyl-1,3-dioxolan-4-yl) nonanoate: An oleochemically based ketal with similar structural features.
Methyl 9-(3-methyl-5-pentylfuran-2-yl) nonanoate: A furan fatty acid with comparable functional groups.
Uniqueness
Methyl 9-[5-(1-butoxybutyl)furan-2-YL]nonanoate is unique due to its specific substitution pattern on the furan ring and the presence of a butoxybutyl group.
Properties
CAS No. |
113322-34-2 |
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Molecular Formula |
C22H38O4 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
methyl 9-[5-(1-butoxybutyl)furan-2-yl]nonanoate |
InChI |
InChI=1S/C22H38O4/c1-4-6-18-25-20(13-5-2)21-17-16-19(26-21)14-11-9-7-8-10-12-15-22(23)24-3/h16-17,20H,4-15,18H2,1-3H3 |
InChI Key |
HZECFGZLONCGFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(CCC)C1=CC=C(O1)CCCCCCCCC(=O)OC |
Origin of Product |
United States |
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